![molecular formula C17H20ClNO3 B283687 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, also known as CBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been used in various scientific research applications, including as a potential treatment for cancer and as a tool for studying the role of lysine acetylation in gene regulation. In cancer research, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been shown to inhibit the growth of tumor cells and induce apoptosis. In gene regulation research, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been used to selectively block the acetylation of lysine residues on histones, which play a crucial role in the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol involves its ability to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that add acetyl groups to lysine residues on histones. By inhibiting HAT activity, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol can selectively block the acetylation of lysine residues on histones, thereby altering gene expression and cellular processes.
Biochemical and Physiological Effects:
2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been shown to have various biochemical and physiological effects, including the inhibition of HAT activity, the induction of apoptosis in tumor cells, and the modulation of gene expression. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol in lab experiments is its selectivity for inhibiting HAT activity, which allows for the specific modulation of gene expression. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been shown to have low toxicity and good stability, making it a reliable tool for research. However, one limitation of using 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, including its potential use as a therapeutic agent for cancer and other diseases, its role in regulating gene expression and cellular processes, and its potential applications in epigenetic editing. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, as well as its potential limitations and side effects.
Synthesemethoden
The synthesis method for 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol involves the reaction of 2-aminoethanol with 3-methoxy-4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-chlorobenzyl chloride. The final product is obtained through purification and recrystallization.
Eigenschaften
Molekularformel |
C17H20ClNO3 |
---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H20ClNO3/c1-21-17-10-13(11-19-8-9-20)6-7-16(17)22-12-14-4-2-3-5-15(14)18/h2-7,10,19-20H,8-9,11-12H2,1H3 |
InChI-Schlüssel |
IHEUFANIHYSSFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.